[3-(3-Iodophenyl)oxetan-3-YL]methylamine
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Overview
Description
[3-(3-Iodophenyl)oxetan-3-YL]methylamine: is an organic compound with the molecular formula C10H12INO It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, attached to a methylamine group and a 3-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Iodophenyl)oxetan-3-YL]methylamine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halohydrin or an epoxide.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where a phenyl group is iodinated using reagents like iodine and a suitable oxidizing agent.
Attachment of the Methylamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the iodophenyl group, potentially converting it to a phenyl group or other reduced forms.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents such as Grignard reagents, organolithium compounds, or palladium-catalyzed cross-coupling reactions are commonly employed.
Major Products:
Oxidation: Imines, nitriles, or other oxidized derivatives.
Reduction: Phenyl derivatives or other reduced forms.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The unique structure of [3-(3-Iodophenyl)oxetan-3-YL]methylamine makes it a valuable building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry and materials science.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific proteins or enzymes, particularly those involved in amine metabolism.
Medicine:
Drug Development: Due to its structural features, this compound may serve as a lead compound in the development of new pharmaceuticals, especially those targeting neurological or oncological pathways.
Industry:
Material Science: The compound’s unique properties can be exploited in the development of new materials, such as polymers or coatings with specific functional attributes.
Mechanism of Action
The mechanism of action of [3-(3-Iodophenyl)oxetan-3-YL]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the iodophenyl group can participate in hydrophobic interactions or halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- [3-(3-Bromophenyl)oxetan-3-YL]methylamine
- [3-(3-Chlorophenyl)oxetan-3-YL]methylamine
- [3-(3-Fluorophenyl)oxetan-3-YL]methylamine
Comparison:
- Halogen Variations: The presence of different halogens (iodine, bromine, chlorine, fluorine) in the phenyl group can significantly influence the compound’s reactivity, biological activity, and physicochemical properties.
- Unique Features: [3-(3-Iodophenyl)oxetan-3-YL]methylamine is unique due to the presence of the iodine atom, which can engage in specific interactions such as halogen bonding, potentially leading to distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C10H12INO |
---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
[3-(3-iodophenyl)oxetan-3-yl]methanamine |
InChI |
InChI=1S/C10H12INO/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2 |
InChI Key |
YQXZYPNRCQINAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CN)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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